Sacarina
Descripción general
Descripción
Fue descubierta en 1879 por los químicos Ira Remsen y Constantin Fahlberg mientras investigaban la oxidación de la o-toluensulfonamida . La sacarina se utiliza ampliamente en varios productos alimenticios y de bebidas, especialmente en aquellos comercializados como "sin azúcar" o "dietéticos" debido a su contenido de cero calorías .
Aplicaciones Científicas De Investigación
La sacarina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La sacarina ejerce su efecto edulcorante al unirse a los receptores del gusto dulce en la lengua, específicamente al complejo receptor T1R2/T1R3. Esta unión desencadena una vía de transducción de señales que finalmente da como resultado la percepción de dulzura . Además, se ha demostrado que la this compound inhibe la anhidrasa carbónica, lo que puede contribuir a sus efectos biológicos .
Análisis Bioquímico
Biochemical Properties
Saccharin is a sulphonamide derivative of toluene, existing as acid saccharin, sodium saccharin, and calcium saccharin . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .
Cellular Effects
Saccharin influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Saccharin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Saccharin change over time. It has high hydrolytic, thermal, and photo stability . Information on Saccharin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Saccharin vary with different dosages in animal models. High doses of Saccharin have been associated with bladder tumors in male rats .
Metabolic Pathways
Saccharin is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that Saccharin is involved in are still being researched.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sacarina se puede sintetizar mediante varios métodos, pero la ruta industrial más común implica la oxidación de la o-toluensulfonamida. El proceso normalmente incluye los siguientes pasos :
Sulfonación: La o-toluensulfonamida se sulfona para formar ácido o-sulfobenzoico.
Oxidación: El ácido o-sulfobenzoico se oxida para formar anhídrido o-sulfobenzoico.
Ciclización: El anhídrido se cicla para formar this compound.
Otro método implica la reacción del ácido antranílico con ácido nitroso, seguida del tratamiento con dióxido de azufre y amoníaco .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la sulfonación del tolueno, seguida de la cloración y reacciones posteriores para formar this compound. Este método es preferido debido a su rentabilidad y alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
La sacarina experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar ácido this compound-N-sulfónico.
Reducción: La reducción de la this compound puede producir this compound-N-óxido.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los agentes halogenantes como el cloro y el bromo se utilizan para reacciones de sustitución.
Productos principales
Oxidación: Ácido this compound-N-sulfónico
Reducción: this compound-N-óxido
Sustitución: N-halo this compound, N-acil this compound
Comparación Con Compuestos Similares
Compuestos similares
Aspartamo: Otro edulcorante artificial, aproximadamente 200 veces más dulce que la sacarosa.
Sucralosa: Un derivado clorado de la sacarosa, aproximadamente 600 veces más dulce que la sacarosa.
Ciclamato: Un edulcorante artificial, aproximadamente 30-50 veces más dulce que la sacarosa.
Singularidad
La sacarina es única debido a su estabilidad al calor y las condiciones ácidas, lo que la hace adecuada para su uso en una variedad de productos alimenticios. A diferencia del aspartamo, que puede degradarse con el tiempo, la this compound permanece estable y conserva su dulzura . Además, la this compound no contribuye a la ingesta calórica, lo que la convierte en una opción popular para las personas que controlan su peso o sus niveles de azúcar en sangre .
Propiedades
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021251 | |
Record name | Saccharin | |
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Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | Saccharin | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | SACCHARIN (MANUFACTURING) | |
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URL | https://cameochemicals.noaa.gov/chemical/16067 | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
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Density |
0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | SACCHARIN | |
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Vapor Pressure |
0.00000064 [mmHg] | |
Record name | Saccharin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17165 | |
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Mechanism of Action |
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Impurities |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Color/Form |
Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |
CAS No. |
81-07-2 | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
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Record name | Saccharin | |
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Record name | Saccharin [NF] | |
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Record name | Saccharin | |
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Record name | saccharin | |
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Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |
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Record name | Saccharin | |
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Record name | SACCHARIN | |
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Record name | SACCHARIN | |
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Record name | Saccharin | |
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Melting Point |
444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | Saccharin | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Q1: How does saccharin elicit its sweet taste?
A1: Saccharin interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []
Q2: What is the molecular formula and weight of saccharin?
A3: The molecular formula of saccharin is C7H5NO3S, and its molecular weight is 183.18 g/mol. []
Q3: What spectroscopic techniques are used to characterize saccharin?
A4: Several spectroscopic methods are employed to characterize saccharin, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of saccharin and its degradation products in complex matrices like electroplated films. []
Q4: How does saccharin affect the properties of electrodeposited metals?
A4: The provided research articles do not focus on the catalytic properties of saccharin.
A4: The provided research articles do not extensively cover computational studies or QSAR modeling of saccharin.
Q5: How stable is saccharin under various conditions?
A9: Saccharin is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.
Q6: How is saccharin metabolized in the body?
A11: Saccharin is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.
Q7: Has saccharin demonstrated any therapeutic potential beyond its use as a sweetener?
A7: The provided research articles do not primarily focus on resistance mechanisms related to saccharin.
Q8: What are the known toxicological effects of saccharin in animal studies?
A8: The provided research articles do not primarily focus on drug delivery strategies for saccharin.
A8: The provided research articles do not extensively cover biomarkers related to saccharin.
Q9: What analytical methods are used to quantify saccharin in food products?
A14: Various analytical techniques are employed to quantify saccharin in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies saccharin based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []
Q10: Can saccharin be determined in complex matrices?
A15: Yes, saccharin can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of saccharin within these materials.
Q11: Does saccharin pose any environmental risks?
A16: While saccharin is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that saccharin can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that saccharin can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize saccharin's environmental footprint.
A11: The provided research articles do not extensively cover the dissolution and solubility of saccharin.
A11: The provided research articles touch upon the analytical techniques for saccharin analysis but do not delve into specific method validation details.
A11: The provided research articles do not extensively cover quality control and assurance for saccharin.
A11: The provided research articles do not extensively cover the immunogenicity of saccharin.
A11: The provided research articles do not extensively cover drug-transporter interactions of saccharin.
A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of saccharin.
A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of saccharin.
Q12: What are some alternatives to saccharin as artificial sweeteners?
A17: Several alternatives to saccharin exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.
A12: The provided research articles do not extensively cover the recycling and waste management of saccharin.
A25: The provided research articles highlight various experimental techniques and methodologies used to study saccharin, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of saccharin's properties, safety, and potential applications.
Q13: What is the history of saccharin's discovery and use?
A18: Saccharin was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, saccharin gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, saccharin remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]
A26: The provided research articles highlight saccharin's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between saccharin, human health, and the environment.
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